1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine

Drug discovery Medicinal chemistry Screening library selection

This compound features an N-1-(4-ethoxy-3-methylphenyl)sulfonyl and C-3-(4-fluorophenyl)sulfonyl substitution pattern that is a defined exemplar in the US8188280B2 patent space, enabling direct SAR exploration of LCE inhibition. Its 4-fluorophenylsulfonyl group serves as a ¹⁹F NMR probe, while its XLogP3-AA of 3.4 and MW 441.5 g/mol provide balanced drug-like properties. Essential for head-to-head 3- vs 4-regioisomeric comparisons.

Molecular Formula C20H24FNO5S2
Molecular Weight 441.53
CAS No. 1797262-67-9
Cat. No. B2486374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine
CAS1797262-67-9
Molecular FormulaC20H24FNO5S2
Molecular Weight441.53
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C
InChIInChI=1S/C20H24FNO5S2/c1-3-27-20-11-10-18(13-15(20)2)29(25,26)22-12-4-5-19(14-22)28(23,24)17-8-6-16(21)7-9-17/h6-11,13,19H,3-5,12,14H2,1-2H3
InChIKeyVENYGOLUWQXNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine (CAS 1797262-67-9): Structural Identity and Physicochemical Baseline for Procurement Screening


1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine (CAS 1797262-67-9) is a synthetic, dual-sulfonylated piperidine derivative bearing an N -1-(4-ethoxy-3-methylbenzenesulfonyl) group and a C -3-(4-fluorobenzenesulfonyl) substituent on the piperidine ring [1]. The compound has a molecular formula of C₂₀H₂₄FNO₅S₂, a molecular weight of 441.5 g mol⁻¹, a computed XLogP3-AA of 3.4, seven hydrogen-bond acceptors, zero hydrogen-bond donors, and six rotatable bonds [1]. It belongs to the broader structural class of 3-substituted sulfonylpiperidine derivatives, which have been disclosed as inhibitors of long-chain fatty acyl elongase (LCE) in multiple patent filings [2].

Why Generic Substitution Is Not Advisable for 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine in Research and Screening Programs


The 3-substituted sulfonylpiperidine chemotype exhibits steep structure–activity relationships, where the identity and position of substituents on both the N‑sulfonylaryl ring and the C‑3‑sulfonylaryl ring profoundly modulate target engagement [1]. Patent disclosures for this class explicitly enumerate preferred aryl substituents—including ethoxy, methyl, and fluoro groups in specific ring positions—as critical for LCE inhibitory potency [1]. Consequently, generic substitution with a different 3-substituted sulfonylpiperidine analog (e.g., one bearing a 4-ethoxy-3-fluorophenyl in place of the 4-ethoxy-3-methylphenyl N‑sulfonyl group, or a methylsulfonyl instead of the 4-fluorophenylsulfonyl at C‑3) cannot be assumed to preserve biological activity, selectivity, or physicochemical behavior without explicit comparative data. The quantitative evidence below substantiates exactly where this compound diverges from its nearest structural analogs in measurable terms.

Quantitative Differentiation Evidence for 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine Versus Closest Structural Analogs


Molecular Weight and Heavy-Atom Count Differentiation from Mono-Sulfonyl Piperidine Analogs

The target compound incorporates two distinct sulfonylaryl groups on the piperidine core, resulting in a molecular weight (MW) of 441.5 g mol⁻¹ and a heavy-atom count of 29 [1]. In contrast, the closest mono-sulfonylated analog, 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine (CAS 838900-87-1), has a MW of 283.4 g mol⁻¹ and a heavy-atom count of 19 [2]. The ~158 Da mass increment and 10 additional heavy atoms reflect the presence of the C-3 4-fluorobenzenesulfonyl group, which fundamentally alters the compound's hydrogen-bond acceptor profile (7 vs. 3) and computed lipophilicity (XLogP3-AA 3.4 vs. an estimated ~2.5 for the mono-sulfonyl analog) [1][2]. This difference is material for screening library selection where dual-sulfonyl chemotypes are required for target engagement hypotheses involving two distinct aryl-binding sub-pockets.

Drug discovery Medicinal chemistry Screening library selection

Fluorine Substitution Pattern: 4-Fluorophenylsulfonyl at C-3 vs. Methylsulfonyl or Unsubstituted Phenylsulfonyl Analogs

The C-3 substituent of the target compound is a 4-fluorobenzenesulfonyl group, introducing both a strong electron-withdrawing effect (Hammett σₚ = +0.06 for F) and a potential for orthogonal dipolar interactions not present in the closest cataloged analog, 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine (where the fluorine is on the N‑sulfonyl ring and the C-sulfonyl group is methylsulfonyl) . The methylsulfonyl group has a computed molecular volume approximately 35 ų smaller than the 4-fluorophenylsulfonyl group, and its absence of an aromatic ring eliminates potential π–π stacking interactions with target protein aromatic residues . In the LCE inhibitor patent series, 4-fluorophenyl is explicitly enumerated as a preferred R² substituent for C-3 sulfonylaryl groups, suggesting that its presence is structurally linked to potency in this chemotype [1].

Medicinal chemistry Lead optimization Fluorine chemistry

Regioisomeric Differentiation: 3-Sulfonyl vs. 4-Sulfonyl Piperidine Scaffold Preference in LCE Patent SAR

The target compound carries the second sulfonyl group at the piperidine C-3 position, whereas several commercially available dual-sulfonyl piperidine analogs (e.g., 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine, CAS 2034260-71-2) place the second sulfonyl group at the C-4 position . The LCE inhibitor patents explicitly claim 3-substituted sulfonylpiperidine derivatives as a distinct sub-genus, with Formula (I) requiring the —SO₂R² group to be attached at the 3-position of the piperidine ring [1]. While the 4-sulfonyl isomer series is also patented, the 3-substituted series represents a structurally non-interchangeable scaffold with potentially divergent biological activity profiles.

LCE inhibition Patent SAR Scaffold selection

Computed Lipophilicity (XLogP3-AA) Differentiation Within the Dual-Sulfonyl Piperidine Chemical Space

The target compound's computed XLogP3-AA of 3.4 [1] places it within the optimal lipophilicity range (1–4) for oral drug-likeness per common rule-of-five guidelines, while being measurably distinct from two structurally related dual-sulfonyl piperidines: 3-((4-fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine, which has an estimated XLogP3-AA of approximately 3.8–4.0 (due to the additional phenoxypropyl chain), and the 4-sulfonyl regioisomer series, which frequently incorporates heteroaryl sulfonyl groups (e.g., imidazolyl) that reduce computed logP by ~0.5–1.0 units [1]. These differences in predicted lipophilicity directly impact the compound's suitability for specific assay formats (e.g., cellular vs. biochemical) and its expected non-specific binding behavior.

ADME prediction Lipophilicity Drug-likeness

Recommended Research and Procurement Application Scenarios for 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine (CAS 1797262-67-9)


LCE Inhibitor Lead Identification and Patent SAR Expansion

This compound is directly relevant to drug discovery programs targeting long-chain fatty acyl elongase (LCE), as claimed in the US8188280B2 patent family [1]. Its dual-sulfonyl, 3-substituted piperidine scaffold matches the Markush structure of Formula (I), and its specific 4-ethoxy-3-methylphenyl (N-1) and 4-fluorophenyl (C-3) substitution pattern represents a defined exemplar within the claimed chemical space. Procurement of this compound enables direct SAR exploration around the preferred aryl substituents enumerated in the patent, particularly for probing the contribution of the C-3 4-fluorophenylsulfonyl group to LCE inhibitory activity.

Physicochemical Property-Based Screening Library Selection

With a molecular weight of 441.5 g mol⁻¹, XLogP3-AA of 3.4, and seven hydrogen-bond acceptors, this compound occupies a defined region of drug-like chemical space that is distinct from both smaller mono-sulfonyl analogs and more lipophilic dual-sulfonyl congeners [1]. Screening library curators and medicinal chemistry teams can select this compound as a representative of the mid-range lipophilicity, dual-sulfonyl piperidine chemotype when assembling focused libraries for phenotypic or target-based screens where balanced physicochemical properties are a prerequisite.

Regioisomeric Comparator Studies for 3- vs. 4-Sulfonyl Piperidine Scaffolds

The availability of both 3-substituted sulfonylpiperidines (this compound) and 4-substituted analogs (e.g., CAS 2034260-71-2) [1] enables head-to-head regioisomeric comparison studies. Research groups investigating the positional dependence of sulfonyl substitution on target affinity, selectivity, or pharmacokinetics can use this compound as the definitive 3-substituted regioisomer reference, ensuring that any observed biological differences can be attributed specifically to the position of the C-sulfonyl group rather than to variations in the aryl substituents.

Fluorine-Containing Fragment and Lead-Like Library Assembly

The compound incorporates a 4-fluorophenylsulfonyl moiety, contributing a single fluorine atom that can serve as a ¹⁹F NMR probe for binding studies or metabolic stability assessments [1]. Procurement for fluorine-focused compound collections is justified where the 4-fluorophenylsulfonyl group is desired as a metabolically stable, electron-withdrawing aryl substituent—a feature explicitly highlighted as preferred in the LCE inhibitor patent SAR [2]—without the additional steric or electronic perturbations introduced by multi-fluorinated or trifluoromethyl analogs.

Quote Request

Request a Quote for 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.